molecular formula C6H8ClNO2 B025201 2-Oxo-2-pyrrolidin-1-ylacetyl chloride CAS No. 100481-08-1

2-Oxo-2-pyrrolidin-1-ylacetyl chloride

Cat. No. B025201
M. Wt: 161.58 g/mol
InChI Key: JABUNGZNVOVLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-pyrrolidin-1-ylacetyl chloride, also known as OPAcCl, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine and is commonly used as a reagent in organic chemistry. OPAcCl is a highly reactive compound and is used in the synthesis of a variety of other compounds.

Mechanism Of Action

The mechanism of action of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is based on its ability to react with amines. It reacts with the amine group of the amino acid to form an amide bond. This reaction is used in peptide synthesis to couple the carboxylic acid with the amine group of the amino acid.

Biochemical And Physiological Effects

2-Oxo-2-pyrrolidin-1-ylacetyl chloride is not used for any biochemical or physiological effects. It is a reagent that is used in the synthesis of other compounds and is not used for any therapeutic purposes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is its high reactivity, which makes it an efficient reagent for the synthesis of various compounds. It is also readily available and inexpensive. However, 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a highly reactive compound and requires careful handling. It can react with moisture and air, leading to the formation of unwanted by-products.

Future Directions

There are several future directions for the use of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride in scientific research. One potential area of research is the development of new coupling agents for peptide synthesis. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a commonly used coupling agent, but there is a need for more efficient and selective coupling agents. Another area of research is the development of new methods for the synthesis of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride and other pyrrolidine derivatives. New synthetic methods could lead to more efficient and cost-effective synthesis of these compounds.
Conclusion:
In conclusion, 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is a highly reactive compound that is widely used in scientific research. It is used as a reagent in organic chemistry and in the preparation of peptides and proteins. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride has a high reactivity and is readily available, making it an efficient and cost-effective reagent. However, it requires careful handling due to its high reactivity. There are several future directions for the use of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride in scientific research, including the development of new coupling agents and synthetic methods.

Synthesis Methods

2-Oxo-2-pyrrolidin-1-ylacetyl chloride can be synthesized by reacting pyrrolidine with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction produces 2-Oxo-2-pyrrolidin-1-ylacetyl chloride as a white crystalline solid with a melting point of around 80°C. The yield of the reaction is usually high, making it an efficient method for the synthesis of 2-Oxo-2-pyrrolidin-1-ylacetyl chloride.

Scientific Research Applications

2-Oxo-2-pyrrolidin-1-ylacetyl chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the preparation of peptides and proteins. 2-Oxo-2-pyrrolidin-1-ylacetyl chloride is used as a coupling agent in peptide synthesis, where it is used to activate carboxylic acids for coupling with amines.

properties

CAS RN

100481-08-1

Product Name

2-Oxo-2-pyrrolidin-1-ylacetyl chloride

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetyl chloride

InChI

InChI=1S/C6H8ClNO2/c7-5(9)6(10)8-3-1-2-4-8/h1-4H2

InChI Key

JABUNGZNVOVLIW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(=O)Cl

Canonical SMILES

C1CCN(C1)C(=O)C(=O)Cl

synonyms

1-Pyrrolidineacetyl chloride, alpha-oxo- (9CI)

Origin of Product

United States

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